5-Chloro-2-fluoro-4-methylbenzoic acid

Description

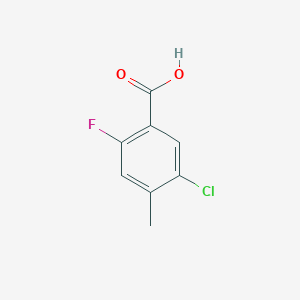

5-Chloro-2-fluoro-4-methylbenzoic acid (CAS 1263274-67-4) is a halogenated benzoic acid derivative with the molecular formula C₈H₆ClFO₂ and a molecular weight of 188.59 g/mol . Its structure features a benzoic acid backbone substituted with chlorine at position 5, fluorine at position 2, and a methyl group at position 4 (SMILES: CC1=CC(=C(C=C1C(=O)O)Cl)F). The compound is primarily utilized as a building block in pharmaceutical and agrochemical synthesis due to its halogen substituents, which enhance metabolic stability and binding interactions .

Properties

IUPAC Name |

5-chloro-2-fluoro-4-methylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClFO2/c1-4-2-7(10)5(8(11)12)3-6(4)9/h2-3H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNXLNFQOANWRQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1Cl)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80728694 | |

| Record name | 5-Chloro-2-fluoro-4-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80728694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1263274-67-4 | |

| Record name | 5-Chloro-2-fluoro-4-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80728694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2-fluoro-4-methylbenzoic acid typically involves the halogenation of 4-methylbenzoic acid. One common method is the electrophilic aromatic substitution reaction where 4-methylbenzoic acid is treated with chlorine and fluorine sources under controlled conditions to introduce the chloro and fluoro substituents at the desired positions on the benzene ring .

Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes using specialized equipment to ensure safety and efficiency. The reaction conditions are optimized to maximize yield and purity, often involving the use of catalysts and specific solvents to facilitate the halogenation reactions .

Chemical Reactions Analysis

Types of Reactions: 5-Chloro-2-fluoro-4-methylbenzoic acid can undergo various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing groups (chlorine and fluorine) on the benzene ring.

Oxidation and Reduction Reactions: The carboxylic acid group can be oxidized to form derivatives such as esters or reduced to form alcohols.

Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used under basic conditions.

Oxidation: Reagents like potassium permanganate or chromium trioxide can be used for oxidation reactions.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products:

Esters and Alcohols: Formed through oxidation and reduction reactions.

Biaryl Compounds: Formed through coupling reactions like Suzuki-Miyaura coupling.

Scientific Research Applications

5-Chloro-2-fluoro-4-methylbenzoic acid is utilized in various scientific research fields:

Chemistry: It serves as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound is used in the study of enzyme interactions and metabolic pathways.

Medicine: It is investigated for its potential therapeutic properties and as a precursor in the synthesis of drug candidates.

Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Chloro-2-fluoro-4-methylbenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. The presence of electron-withdrawing groups (chlorine and fluorine) on the benzene ring can influence its reactivity and binding affinity to these targets. The pathways involved may include inhibition or activation of enzymatic activity, modulation of receptor functions, or participation in metabolic processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers and Substituent Variations

Table 1: Structural Comparison of Halogenated Benzoic Acid Derivatives

Key Observations :

Positional Isomerism: The isomer 5-chloro-4-fluoro-2-methylbenzoic acid () shares the same molecular formula as the target compound but differs in substituent positions. The fluorine at position 4 (vs. Impact on Acidity: Chlorine at position 5 (meta to COOH) exerts a stronger electron-withdrawing effect than fluorine at position 2 (ortho), making the target compound more acidic than its 5-chloro-4-fluoro isomer.

Functional Group Modifications: Replacing chlorine with an amino group (5-amino-2-fluorobenzoic acid, ) significantly lowers acidity (pKa ~5.5–6.0) due to the electron-donating NH₂ group. This modification also increases solubility in polar solvents. Ester Derivatives: Methyl 5-chloro-2-hydroxybenzoate () replaces the carboxylic acid with an ester and substitutes fluorine with hydroxyl. This reduces acidity (ester pKa ~8–10) and alters hydrogen-bonding capabilities.

Heterocyclic Analogs

5-Chloro-2-fluoro-4-methylpyridine ():

- Structure : Pyridine ring with Cl (position 5), F (position 2), and CH₃ (position 4).

- Comparison :

- The pyridine ring’s nitrogen introduces a strong electron-withdrawing effect, increasing the compound’s basicity compared to benzoic acid derivatives.

- Lacks a carboxylic acid group, making it unsuitable for reactions requiring acid-driven reactivity (e.g., esterification).

Benzamide Derivatives

2-Chloro-4-[(5-fluoro-2-methylbenzoyl)amino]benzoic acid ():

- Structure : Benzoic acid with an amide-linked 5-fluoro-2-methylbenzoyl group.

- Comparison: The amide group enhances hydrogen-bonding capacity, improving target binding in drug design. Increased molecular weight (C₁₅H₁₂ClFNO₃: 323.7 g/mol) and steric bulk reduce membrane permeability compared to the target compound.

Biological Activity

5-Chloro-2-fluoro-4-methylbenzoic acid (CFMBA) is an organic compound with the molecular formula C8H6ClFO2. It is a derivative of benzoic acid and has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the compound's biological activity, mechanisms of action, and applications in scientific research.

Molecular Structure:

- Chemical Formula: C8H6ClFO2

- Molecular Weight: 188.59 g/mol

- Functional Groups: Chlorine, Fluorine, Methyl group

The presence of halogen atoms (chlorine and fluorine) in its structure enhances the compound's lipophilicity and metabolic stability, which can influence its biological activity compared to non-fluorinated analogs.

CFMBA interacts with various cellular targets, primarily through its electrophilic nature. The compound is known to affect several biochemical pathways:

- Enzyme Interactions: CFMBA engages with enzymes such as cytochrome P450, influencing metabolic pathways and leading to the formation of metabolites that may exhibit distinct biological effects .

- Tubulin Polymerization: Similar compounds have been documented to suppress tubulin polymerization, which is crucial for cell division. This action can induce apoptosis in cancer cells, making it a candidate for anticancer research .

Table 1: Summary of Mechanisms of Action

| Mechanism | Description |

|---|---|

| Enzyme Interaction | Modulates activity of cytochrome P450 and other oxidases |

| Tubulin Polymerization | Inhibits polymerization, inducing apoptosis in cancer cells |

| Cellular Signaling | Alters signaling pathways affecting gene expression |

Cytotoxicity Studies

Research has indicated that CFMBA exhibits cytotoxic effects on various cancer cell lines. The compound was tested at different concentrations to determine its half-maximal inhibitory concentration (IC50).

Table 2: Cytotoxicity Data

| Cell Line | Concentration (µM) | IC50 (µM) |

|---|---|---|

| A-549 (Lung) | 0, 10, 50, 100 | 25 |

| MCF-7 (Breast) | 0, 10, 50, 100 | 30 |

| HeLa (Cervical) | 0, 10, 50, 100 | 20 |

These studies demonstrate that CFMBA has a dose-dependent impact on cell viability, with significant cytotoxicity observed at higher concentrations.

Case Studies

- Case Study on Cancer Cell Lines : In a study conducted on A-549 lung cancer cells, CFMBA showed a notable reduction in cell viability at concentrations above 25 µM. The mechanism was attributed to the compound's ability to disrupt microtubule dynamics .

- Metabolic Pathway Analysis : Another investigation highlighted CFMBA's interaction with metabolic enzymes. It was found to modulate the activity of key kinases involved in cell signaling pathways, leading to altered gene expression related to apoptosis .

Applications in Research

CFMBA serves as a valuable building block in organic synthesis and medicinal chemistry:

- Pharmaceutical Development : It is investigated for potential therapeutic properties and as a precursor in synthesizing drug candidates.

- Biological Research : The compound is used to study enzyme interactions and metabolic pathways relevant to disease mechanisms.

- Industrial Applications : CFMBA is employed in producing specialty chemicals and materials due to its reactive nature .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.